

In-Depth Technical Guide: 2-(2-Methoxynaphthalen-1-yl)ethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Methoxynaphthalen-1-yl)ethanamine

Cat. No.: B188469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-methoxynaphthalen-1-yl)ethanamine**, a naphthalene-based organic compound. Due to the limited availability of detailed public data on this specific isomer, this guide also draws upon information available for closely related methoxynaphthalene ethylamine derivatives to provide a broader context for its potential properties and applications. The confirmed Chemical Abstracts Service (CAS) number for the hydrochloride salt of this compound is 156482-75-6. This document collates available data on its chemical identity and structure, and where available, discusses potential synthetic approaches and biological activities based on related compounds.

Chemical Identity and Structure

1.1. CAS Number

The CAS number for the hydrochloride salt of **2-(2-methoxynaphthalen-1-yl)ethanamine** is 156482-75-6.^{[1][2][3]} The CAS number for the free base has not been definitively identified in publicly accessible databases.

1.2. Chemical Structure

The chemical structure of **2-(2-methoxynaphthalen-1-yl)ethanamine** consists of a naphthalene ring substituted with a methoxy group at the 2-position and an ethylamine group at the 1-position.

Figure 1: Chemical structure of **2-(2-Methoxynaphthalen-1-yl)ethanamine**.

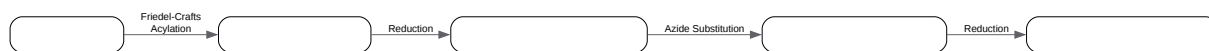
1.3. Physicochemical Properties

Specific, experimentally determined physicochemical data for **2-(2-methoxynaphthalen-1-yl)ethanamine** is not readily available in the surveyed literature. However, properties can be predicted based on its structure and comparison with isomers. The table below presents data for a closely related isomer, 2-(7-methoxynaphthalen-1-yl)ethanamine hydrochloride, to provide an illustrative example of the expected properties for this class of compounds.

Property	Value (for 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl)
Molecular Formula	C ₁₃ H ₁₅ NO·HCl
Molecular Weight	237.73 g/mol
Melting Point	245 °C
Boiling Point	383.1 °C at 760 mmHg
Flash Point	185.5 °C
Vapor Pressure	3.04E-06 mmHg at 25°C
Solubility	DMSO (Slightly), Water (Very Slightly, Heated)

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for **2-(2-methoxynaphthalen-1-yl)ethanamine** has not been identified in the public domain. However, general synthetic routes for related naphthalenic ethylamines often involve the reduction of a corresponding nitrile or amide precursor. A plausible synthetic pathway could be conceptualized as follows:



[Click to download full resolution via product page](#)

Figure 2: A potential synthetic workflow for **2-(2-Methoxynaphthalen-1-yl)ethanamine**.

2.1. Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, generalized protocol based on common organic synthesis methodologies for similar compounds. This has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

- 2-Methoxynaphthalene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane or nitrobenzene) to yield 1-acetyl-2-methoxynaphthalene.
- The reaction is typically performed at low temperatures and then allowed to warm to room temperature.
- Work-up involves quenching with acid, extraction, and purification by chromatography.

Step 2: Reduction of the Ketone

- The acetyl group of 1-acetyl-2-methoxynaphthalene is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol) to give 1-(1-hydroxyethyl)-2-methoxynaphthalene.

Step 3: Conversion to Azide

- The hydroxyl group is converted to a leaving group (e.g., by tosylation) and then displaced with an azide, such as sodium azide, to form 1-(1-azidoethyl)-2-methoxynaphthalene.

Step 4: Reduction of the Azide

- The azide is reduced to the primary amine using a reducing agent like lithium aluminum hydride in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) or by catalytic hydrogenation to yield the final product, **2-(2-methoxynaphthalen-1-yl)ethanamine**.

Purification and Characterization:

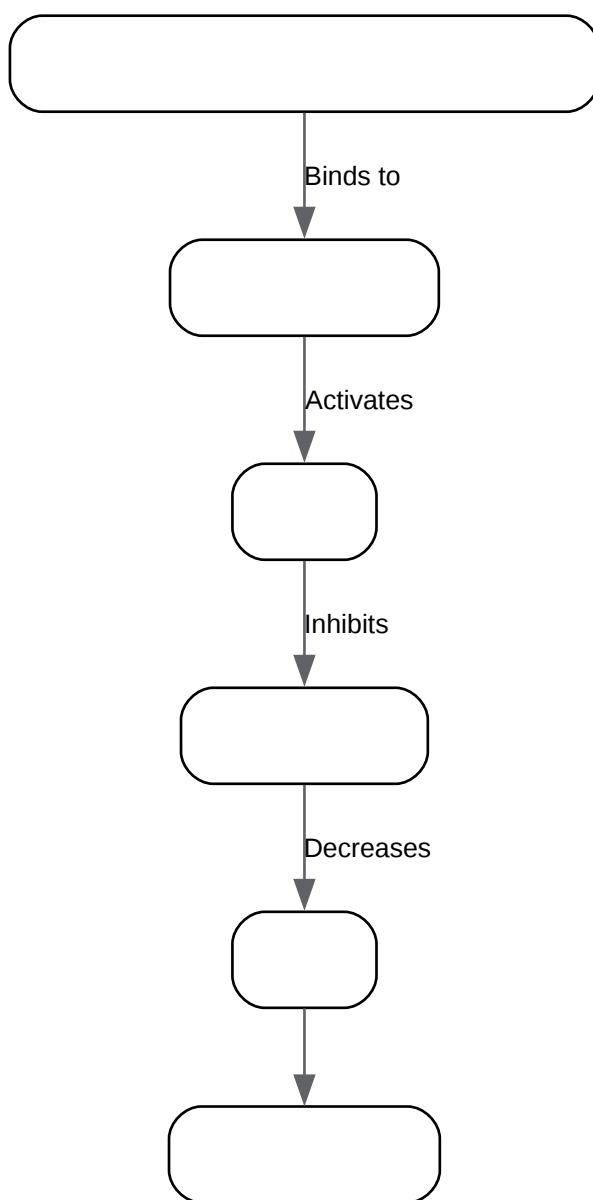
- The final product would require purification, likely via column chromatography or distillation.
- Characterization would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Biological Activity and Signaling Pathways

There is no direct, published research on the biological activity or the signaling pathways associated with **2-(2-methoxynaphthalen-1-yl)ethanamine**. However, the structural similarity of its core, a methoxy-substituted naphthalene ethylamine, to known bioactive molecules, particularly melatonin receptor agonists, suggests a potential area for investigation.

3.1. Potential as a Melatonin Receptor Agonist

Naphthalene derivatives are recognized as bioisosteres of the indole ring found in melatonin.^[3] This has led to the development of naphthalenic melatonin receptor agonists, such as agomelatine.^[4] These compounds typically interact with the MT1 and MT2 receptors, which are G protein-coupled receptors involved in regulating circadian rhythms.



[Click to download full resolution via product page](#)

Figure 3: Simplified signaling pathway of melatonin receptor activation.

The binding of an agonist to the MT1 or MT2 receptor typically leads to the inhibition of adenylyl cyclase via the G α i subunit of the associated G protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can influence a variety of downstream cellular processes. Given its structure, it is plausible that **2-(2-methoxynaphthalen-1-yl)ethanamine** could exhibit some affinity for melatonin receptors, though its efficacy and selectivity would require experimental validation.

Conclusion and Future Directions

2-(2-Methoxynaphthalen-1-yl)ethanamine is a compound for which basic identification in the form of a CAS number for its hydrochloride salt is available. However, a detailed public record of its synthesis, physicochemical properties, and biological activity is lacking. Based on the chemistry of related compounds, plausible synthetic routes can be proposed. Furthermore, its structural similarity to known melatonin receptor agonists suggests a potential, yet unproven, area of pharmacological relevance.

Future research on this compound would require:

- Development and validation of a robust synthetic protocol.
- Comprehensive characterization of its physicochemical properties.
- In vitro and in vivo studies to determine its biological activity, including binding assays for melatonin receptors and other potential targets.
- Investigation into its pharmacokinetic and pharmacodynamic profiles.

This foundational work would be essential to unlock the potential of **2-(2-methoxynaphthalen-1-yl)ethanamine** for applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. 156482-75-6(2-(2-Methoxynaphthalen-1-yl)ethanamine) | Kuujia.com [it.kuujia.com]
- 4. Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(2-Methoxynaphthalen-1-yl)ethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188469#2-2-methoxynaphthalen-1-yl-ethanamine-cas-number-and-structure\]](https://www.benchchem.com/product/b188469#2-2-methoxynaphthalen-1-yl-ethanamine-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com